molecular formula C17H18ClNO4 B11938399 N-(2-Methyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide CAS No. 349116-73-0

N-(2-Methyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11938399
CAS No.: 349116-73-0
M. Wt: 335.8 g/mol
InChI Key: IMZPUHAYJAWGCM-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with methoxy groups and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methyl-4-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-Methyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-4-chlorophenyl)-4H-3,1-benzothiazin-2-amine
  • N-(2-Methyl-4-chlorophenyl)-formamidines
  • N-(2-Methyl-4-chlorophenyl)-benzamidine hydrochloride

Uniqueness

N-(2-Methyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

349116-73-0

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H18ClNO4/c1-10-7-12(18)5-6-13(10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H,19,20)

InChI Key

IMZPUHAYJAWGCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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